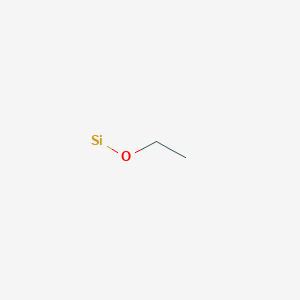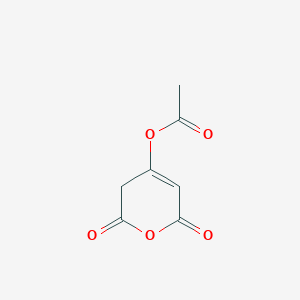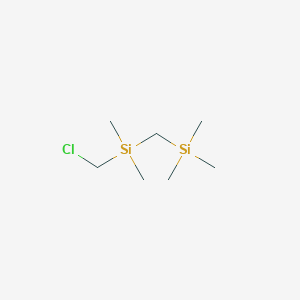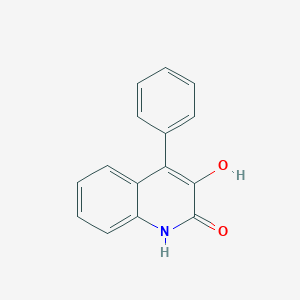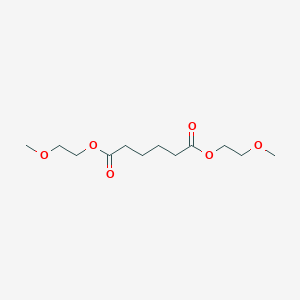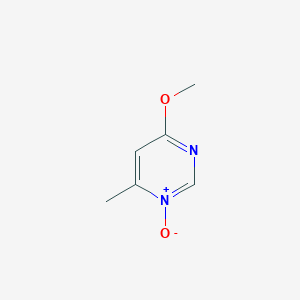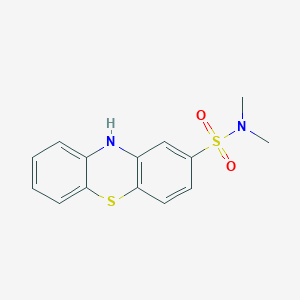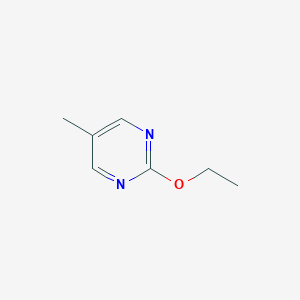
2-Ethoxy-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-methylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been studied for its potential applications in the field of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Ethoxy-5-methylpyrimidine has been studied for its potential applications in the field of pharmaceuticals. It has been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use as a herbicide in the field of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methylpyrimidine is not fully understood. However, it has been found to inhibit the growth of certain bacteria and viruses. It is believed to work by interfering with the synthesis of nucleic acids, which are essential for the replication of these microorganisms.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in animal studies. It has been shown to have no significant effects on body weight, organ weight, or blood chemistry in rats. However, further studies are needed to determine its long-term effects on human health.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Ethoxy-5-methylpyrimidine in lab experiments is its high yield during synthesis. This makes it a cost-effective compound to work with. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 2-Ethoxy-5-methylpyrimidine. One area of research could focus on its potential use as a new antiviral or antibacterial drug. Another area of research could focus on its potential use as a herbicide in the field of agrochemicals. Further studies could also investigate its long-term effects on human health and its potential for use in other fields such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in the field of pharmaceuticals and agrochemicals. Its synthesis method is straightforward, and it has been found to have antiviral and antibacterial properties. However, further studies are needed to fully understand its mechanism of action and long-term effects on human health. Its potential applications in other fields such as materials science and catalysis also warrant further investigation.
Synthesis Methods
2-Ethoxy-5-methylpyrimidine can be synthesized through a reaction between 2-chloro-5-methylpyrimidine and ethanol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The yield of the reaction is typically high, and the product can be purified through recrystallization.
properties
CAS RN |
17758-09-7 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-ethoxy-5-methylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-3-10-7-8-4-6(2)5-9-7/h4-5H,3H2,1-2H3 |
InChI Key |
BYEAUJZCIJMCTA-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C(C=N1)C |
Canonical SMILES |
CCOC1=NC=C(C=N1)C |
synonyms |
Pyrimidine, 2-ethoxy-5-methyl- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)
![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
